2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid
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Overview
Description
The compound “2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid” is a chemical compound with the CAS Number: 171820-74-9 . It has a molecular weight of 316.35 . The compound is solid in physical form and is stored in a refrigerator . The IUPAC name of the compound is (2R)-5- { [ (allyloxy)carbonyl]amino}-2- [ (tert-butoxycarbonyl)amino]pentanoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Immunomodulation
EN300-27149302’s immunomodulatory effects have implications for autoimmune diseases or organ transplantation. By modulating immune responses, it could potentially enhance graft survival or mitigate autoimmune reactions.
While these applications highlight EN300-27149302’s versatility, it’s essential to recognize that further research, clinical trials, and safety assessments are necessary to fully validate its potential. Always consult peer-reviewed literature and experts for the most up-to-date information
Safety and Hazards
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-8-6-4-5-7-13-9(15)10(16)17/h4-8H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFYHOYBGPVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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